2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide
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Overview
Description
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is an organic compound with a complex structure that includes two hydroxyl groups and two amide groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with 3-methylphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-N,N’-diphenylbutanediamide
- 2,3-Dihydroxy-N,N’-bis(2-phenylethyl)butanediamide
Uniqueness
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is unique due to the presence of 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups on the aromatic rings can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-3-7-13(9-11)19-17(23)15(21)16(22)18(24)20-14-8-4-6-12(2)10-14/h3-10,15-16,21-22H,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAKLGQXHVQCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(C(=O)NC2=CC=CC(=C2)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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